1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a halogenated organic compound characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cycloheptane ring. This compound is notable for its potential applications in various fields, including synthetic chemistry and materials science.
The compound can be classified under the category of halogenated hydrocarbons and specifically as a brominated ether. It is synthesized through various chemical reactions involving cycloheptane derivatives and halogenating agents. The structural formula can be represented as C₉H₁₂BrF₂O.
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane typically involves the following methods:
The molecular structure of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane features:
C1CCCCC(C1)(C(C(F)(F)O)F)Br
.The mechanism of action for 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane primarily involves:
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane has potential applications in:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3